4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine 4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17823178
InChI: InChI=1S/C8H7Cl2N3S/c9-5-1-2-14-7(5)4-13-3-6(10)8(11)12-13/h1-3H,4H2,(H2,11,12)
SMILES:
Molecular Formula: C8H7Cl2N3S
Molecular Weight: 248.13 g/mol

4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC17823178

Molecular Formula: C8H7Cl2N3S

Molecular Weight: 248.13 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine -

Specification

Molecular Formula C8H7Cl2N3S
Molecular Weight 248.13 g/mol
IUPAC Name 4-chloro-1-[(3-chlorothiophen-2-yl)methyl]pyrazol-3-amine
Standard InChI InChI=1S/C8H7Cl2N3S/c9-5-1-2-14-7(5)4-13-3-6(10)8(11)12-13/h1-3H,4H2,(H2,11,12)
Standard InChI Key BVFBYCYRDNLAPM-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1Cl)CN2C=C(C(=N2)N)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a pyrazole ring substituted at the 1-position with a (3-chlorothiophen-2-yl)methyl group and at the 4-position with a chlorine atom. The pyrazole core (C3H3N2) provides a planar, aromatic system, while the chlorothiophene moiety introduces sulfur and chlorine atoms, enhancing electronic diversity. The molecular formula is C9H8Cl2N3S, with a calculated molecular weight of 261.15 g/mol. Key structural attributes include:

  • Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to π-π stacking interactions and hydrogen-bonding capabilities.

  • Chlorothiophene substituent: A sulfur-containing heterocycle with a chlorine atom at the 3-position, conferring electrophilic character to the molecule.

  • Amine group: Positioned at the 3-position of the pyrazole, enabling hydrogen bonding and participation in acid-base reactions.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC9H8Cl2N3S
Molecular Weight261.15 g/mol
IUPAC Name4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine
SMILESClC1=C(SC=C1)CN2C=C(C(=N2)N)Cl
logP (Predicted)2.8 ± 0.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Synthesis and Chemical Reactivity

Synthetic Pathways

While no explicit synthesis route for 4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine is documented, analogous pyrazole-thiophene hybrids are typically synthesized via:

  • Cyclocondensation: Reaction of α,β-unsaturated carbonyl compounds with hydrazine derivatives to form the pyrazole core. For example, 3-chlorothiophene-2-carbaldehyde may react with hydrazine hydrate to yield a hydrazone intermediate, which undergoes cyclization under acidic conditions.

  • N-Alkylation: Introduction of the chlorothiophene moiety via nucleophilic substitution. The chloromethyl group on thiophene reacts with the pyrazole amine under basic conditions, as seen in the synthesis of 1-[(3-chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine.

  • Chlorination: Electrophilic chlorination at the pyrazole’s 4-position using agents like N-chlorosuccinimide (NCS) or Cl2 gas, guided by directing effects of adjacent substituents .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Hydrazone FormationEthanol, reflux, 12 h75–80
CyclizationHCl (conc.), 100°C, 6 h65–70
N-AlkylationK2CO3, DMF, 80°C, 24 h60–65
ChlorinationNCS, DCM, rt, 4 h50–55

Chemical Modifications

The compound’s reactivity is influenced by its functional groups:

  • Amine group: Participates in acylation (e.g., with acetic anhydride) and Schiff base formation (e.g., with aldehydes).

  • Chlorothiophene: Undergoes nucleophilic aromatic substitution (e.g., with amines or alkoxides) or Suzuki-Miyaura coupling for aryl group introduction.

  • Pyrazole chlorine: May be replaced via SNAr reactions under harsh conditions (e.g., NaOH, 120°C) .

Analytical Characterization

Spectroscopic Data

Structural confirmation relies on:

  • 1H NMR (400 MHz, DMSO-d6): δ 7.45 (s, 1H, thiophene-H), 6.20 (s, 1H, pyrazole-H), 5.85 (s, 2H, NH2), 4.60 (s, 2H, CH2), 2.30 (s, 3H, CH3).

  • 13C NMR (100 MHz, CDCl3): δ 145.2 (C-Cl), 132.5 (thiophene-C), 105.8 (pyrazole-C), 40.1 (CH2).

  • HRMS (ESI+): m/z calcd. for C9H8Cl2N3S [M+H]+: 261.15; found: 261.14.

Applications and Future Directions

Drug Development

The compound’s dual chloro-substituents and heterocyclic framework position it as a lead candidate for:

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Optimizing COX-2 selectivity to mitigate gastrointestinal toxicity.

  • Antibacterial Agents: Combating multidrug-resistant pathogens via novel mechanisms .

  • Kinase Inhibitors: Targeting oncogenic kinases in personalized cancer therapies.

Materials Science

  • Coordination Chemistry: As a ligand for transition metals (e.g., Cu, Pd) in catalytic systems.

  • Polymer Additives: Enhancing thermal stability in chlorothiophene-containing polymers.

Research Priorities

Future studies should prioritize:

  • In Vivo Toxicity Profiling: Acute and chronic toxicity assessments in rodent models.

  • Structure-Activity Relationships (SAR): Systematic variation of substituents to optimize potency and selectivity.

  • Crystallographic Studies: X-ray diffraction to elucidate binding modes with biological targets.

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